![molecular formula C17H10O4 B1249582 1,3-dihidroxi-12H-benzo[b]xanten-12-ona CAS No. 22315-94-2](/img/structure/B1249582.png)

1,3-dihidroxi-12H-benzo[b]xanten-12-ona

Descripción general

Descripción

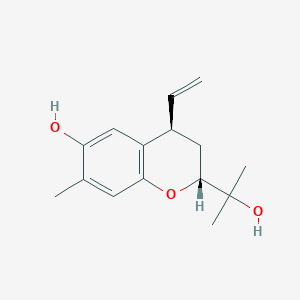

1,3-dihydroxy-12H-benzo[b]xanthen-12-one, also known as 1,3-dihydroxy-12H-benzo[b]xanthen-12-one, is a useful research compound. Its molecular formula is C17H10O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-dihydroxy-12H-benzo[b]xanthen-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dihydroxy-12H-benzo[b]xanthen-12-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad citotóxica en la investigación del cáncer

1,3-dihidroxi-12H-benzo[b]xanten-12-ona: se ha estudiado por sus efectos citotóxicos en las células cancerosas. La investigación indica que exhibe una actividad citotóxica significativa contra líneas celulares tumorales como HeLa (cáncer cervical) y HepG2 (carcinoma hepatocelular), mientras que muestra una actividad citotóxica débil contra la línea celular hepática normal L02 . Esta citotoxicidad diferencial es crucial para desarrollar terapias contra el cáncer que se dirijan a las células cancerosas mientras se preservan las células sanas.

Estudios de unión al ADN

Este compuesto se ha investigado por su capacidad de unirse al ADN. Los estudios utilizando espectroscopia de absorción, espectroscopia de fluorescencia, espectroscopia de dicroísmo circular y mediciones de viscosidad sugieren un modo de unión intercalativo con el ADN . Esta propiedad es importante para comprender cómo los fármacos interactúan con el material genético y puede conducir al desarrollo de nuevos productos farmacéuticos.

Aplicaciones en ciencia de materiales

En ciencia de materiales, This compound se puede utilizar para crear tintes y marcadores fluorescentes. Sus propiedades lo hacen adecuado para su uso en diversas aplicaciones científicas e industriales, incluido el desarrollo de nuevos materiales con características ópticas específicas.

Síntesis química

El compuesto sirve como bloque de construcción en la síntesis química. Su estructura permite modificaciones que pueden conducir a la creación de nuevos compuestos con propiedades deseadas para su uso en investigación química y desarrollo de fármacos .

Cromatografía

Debido a sus propiedades únicas, This compound se puede utilizar en técnicas cromatográficas para ayudar en la separación y análisis de mezclas complejas, mejorando la detección y cuantificación de sustancias .

Química analítica

En química analítica, las propiedades fluorescentes de este compuesto se explotan para la detección y cuantificación de diversos analitos. Se puede utilizar como una sonda en espectroscopia de fluorescencia, ayudando en el análisis de muestras biológicas y químicas .

Diseño de fármacos contra el cáncer

Los descriptores electrónicos de los derivados de This compound se están estudiando para comprender su impacto en la actividad anticancerígena. Esta investigación es parte del esfuerzo para diseñar fármacos anticancerígenos más efectivos utilizando modelos de relación cuantitativa estructura-actividad (QSAR) .

Investigación en ciencias de la vida

Los científicos en ciencias de la vida utilizan este compuesto en diversas aplicaciones de investigación, incluidos estudios sobre la viabilidad celular, la apoptosis y otros procesos celulares que son fundamentales para comprender los mecanismos de las enfermedades .

Mecanismo De Acción

Target of Action

The primary target of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one is DNA . The compound interacts with calf thymus DNA (ct DNA), suggesting that it may have a similar interaction with human DNA .

Mode of Action

1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with DNA through an intercalative mode . This means that the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .

Biochemical Pathways

The disruption of these pathways could lead to changes in cell function and potentially cell death .

Result of Action

The molecular and cellular effects of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one’s action are largely dependent on its interaction with DNA. By intercalating into the DNA helix, the compound can disrupt normal DNA function, potentially leading to changes in gene expression, cell function, and cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects.

Propiedades

IUPAC Name |

1,3-dihydroxybenzo[b]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAPVEXKCXYFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

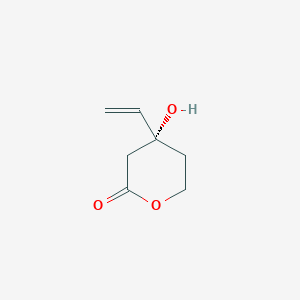

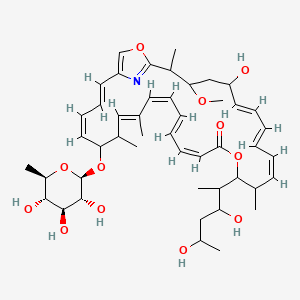

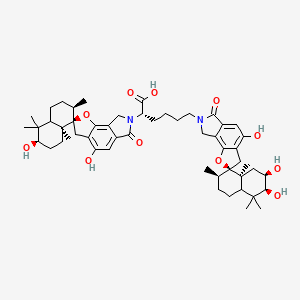

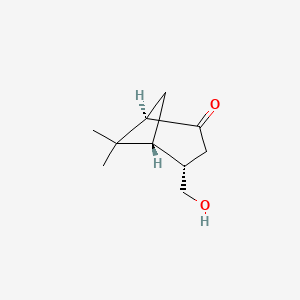

Feasible Synthetic Routes

Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?

A1: Research indicates that 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one against cancer cell lines. []

Q2: How does the structure of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one relate to its activity compared to similar compounds?

A2: 1,3-dihydroxy-12H-benzo[b]xanthen-12-one possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid](/img/structure/B1249506.png)

![(3aS,4R,5S,6S,8R,9R,9aR,10R)-2-(exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetic acid 5-hydroxy-4,6,9,10-tetraMethyl-1-oxo-6-vinylperhydro-3a,9-propanocyclopentacycloocten-8-yl ester (RETAPAM](/img/structure/B1249507.png)

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)

![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)